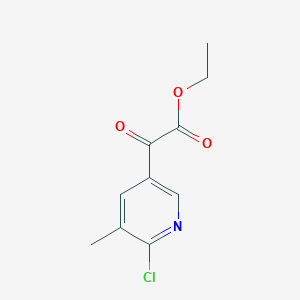Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate
CAS No.: 2169064-79-1
Cat. No.: VC5059994
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2169064-79-1 |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 |
| IUPAC Name | ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H10ClNO3/c1-3-15-10(14)8(13)7-4-6(2)9(11)12-5-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | RKSLWAHJLFLJPY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 3-position with a 2-oxoacetate group and at the 5- and 6-positions with methyl and chlorine substituents, respectively. The SMILES notation (CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl) clarifies the connectivity: the ethyl ester (CCOC(=O)–) is linked to a diketone moiety (–C(=O)C(=O)–), which attaches to the pyridine ring. The InChIKey (RKSLWAHJLFLJPY-UHFFFAOYSA-N) provides a unique identifier for database retrieval.
Crystallographic and Spectroscopic Data
While experimental crystallographic data are unavailable, predicted collision cross-section (CCS) values for ionized forms offer insights into its gas-phase behavior. For instance, the [M+H]+ adduct has a CCS of 145.2 Ų, while [M+Na]+ exhibits 158.4 Ų . These values aid in mass spectrometry-based identification, particularly in complex mixtures.
Table 1: Predicted Collision Cross Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.04221 | 145.2 |
| [M+Na]+ | 250.02415 | 158.4 |
| [M+NH4]+ | 245.06875 | 152.2 |
| [M-H]- | 226.02765 | 145.5 |
Synthesis and Reaction Pathways
Mechanistic Considerations
The oxoacetate group’s reactivity permits further functionalization. For example:
-
Hydrolysis: The ethyl ester may undergo saponification to yield 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetic acid, a potential chelating agent.
-
Nucleophilic Acyl Substitution: The α-ketoester group could react with amines to form amides, expanding utility in medicinal chemistry.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carbonyl groups and nonpolar aromatic ring. It is likely soluble in organic solvents like dichloromethane, ethyl acetate, and chlorobenzene . Stability under acidic or basic conditions remains uncharacterized, though analogous esters are prone to hydrolysis in aqueous media.
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorbance bands near 1740 cm⁻¹ (C=O stretch of ester) and 1680 cm⁻¹ (ketone C=O) .
-
NMR Spectroscopy: Predicted ¹H NMR signals include a triplet for the ethyl group (δ 1.3–1.4 ppm), a quartet for the methylene adjacent to oxygen (δ 4.2–4.4 ppm), and aromatic protons deshielded by the electron-withdrawing substituents (δ 7.5–8.5 ppm) .
Applications and Industrial Relevance
Agrochemical Intermediates
Chlorinated pyridines are key precursors in herbicide synthesis. For instance, 2-chloro-5-methylpyridine derivatives are intermediates in fluazifop-butyl production . The oxoacetate group in ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate could facilitate side-chain modifications to enhance herbicidal activity.
Future Research Directions
-
Synthetic Optimization: Development of one-pot methodologies to streamline production.
-
Biological Screening: Evaluation of antimicrobial and herbicidal efficacy.
-
Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume